molecular formula C21H22O10 B1649437 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone CAS No. 96887-18-2

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Cat. No. B1649437
CAS RN: 96887-18-2
M. Wt: 434.4 g/mol
InChI Key: QXRNWRWFNALYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone is a phytochemical reference substance . It is also known as 5,7-Dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one . Its empirical formula is C21H22O10 and it has a molecular weight of 434.39 .


Molecular Structure Analysis

The InChI key for 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone is QXRNWRWFNALYGH-UHFFFAOYSA-N . This key can be used to retrieve the molecular structure of the compound from chemical databases.

Scientific Research Applications

Metabolism and Biological Activities

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone and related polymethoxyflavones (PMFs) exhibit various biological activities, such as anticancer effects. A study by Kim, Kim, and Han (2014) reported the biotransformation of PMFs by a human intestinal bacterium, Blautia sp. MRG-PMF1. This bacterium metabolizes various PMFs to demethylated flavones, expanding our understanding of flavonoid metabolism and leading to novel bioactive compounds (Kim, Kim, & Han, 2014).

Synthesis and Chemical Differentiation

The synthesis and differentiation of various dihydroxy methoxy flavones have been explored to understand their structural and spectral characteristics. For instance, Horie et al. (1995) focused on synthesizing 5,8-dihydroxy-6,7-dimethoxyflavones and clarified the differentiation between flavones and their isomeric hydroxyflavones using NMR and UV spectra (Horie et al., 1995).

Anticancer and Anti-inflammatory Activities

PMFs, including 5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone, have shown potential in inhibiting cancer cell growth. Borah et al. (2017) demonstrated that hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by arresting the cell cycle and affecting key signaling pathways (Borah et al., 2017). Additionally, flavones like 5,7-dihydroxyflavones have been studied for their anti-inflammatory activity, showing moderate inhibitory activities on certain cell lines (Dao et al., 2003).

Antifungal Properties

The antifungal properties of methoxylated flavones have been explored, demonstrating their effectiveness against plant pathogens. Almada-Ruiz et al. (2003) found that methoxylated flavones, including hexamethoxyflavone, effectively inhibited mycelial growth of Colletotrichum gloeosporioides, a major plant pathogen (Almada-Ruiz et al., 2003).

Mechanism of Action

Polymethoxyflavones (PMFs), including 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone, have been studied for their anti-inflammatory and anticancer activities . Their methoxy groups make PMFs more lipophilic than hydroxyl flavones, which may affect their biological activities .

Safety and Hazards

The safety and hazards of 5,7-Dihydroxy-3,6,8,3’,4’,5’-hexamethoxyflavone are not well-documented. It is classified as a combustible solid .

properties

IUPAC Name

5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNWRWFNALYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242617
Record name NSC 618934
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

CAS RN

96887-18-2
Record name 5,7-Dihydroxy 3,3',4',5',6,8-hexamethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096887182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 618934
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIHYDROXY 3,3',4',5',6,8-HEXAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4K6KAQ7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Reactant of Route 2
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Reactant of Route 3
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Reactant of Route 4
Reactant of Route 4
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Reactant of Route 5
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone
Reactant of Route 6
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.